N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer

Overview

Description

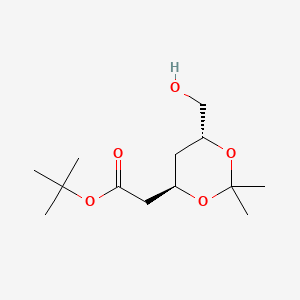

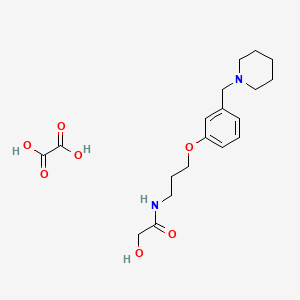

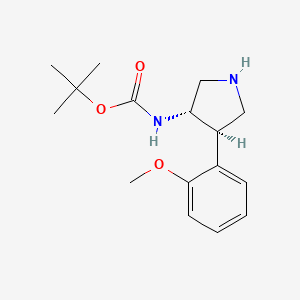

“N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer” is a biochemical used for proteomics research . It is a major thiol compound of living plant and animal cells .

Synthesis Analysis

The synthesis of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves Fischer esterification of l-glutathione disulfide (GSSG) using HCl in dry methanol . The amine is then protected with tert-butyloxycarbonyl .Molecular Structure Analysis

The molecular formula of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer is C34H56N6O16S2. Its molecular weight is 868.968.Chemical Reactions Analysis

The preparation of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester involves acid- and base-labile esters . The reaction is reasonably fast, occurring within 3 hours with high yields .Scientific Research Applications

Synthetic Building Blocks

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer and its derivatives are versatile synthetic building blocks for preparing S-glutathione adducts. These derivatives can be obtained through various synthetic processes, providing acid- and base-labile esters with good overall yields. Such derivatives play a crucial role in the synthesis of biologically significant compounds (Falck, Sangras, & Capdevila, 2007).

Glutathione and Cellular Metabolism

Glutathione, closely related to the compound , is crucial in cellular metabolism, particularly in detoxifying xenobiotics. Studies have shown that various esters of fumaric acid, for example, can significantly impact the cellular glutathione content in astroglia-rich primary cultures, highlighting the importance of glutathione and its derivatives in understanding cellular responses to different treatments (Schmidt & Dringen, 2010).

Protein S-thiolation

Investigations into protein S-thiolation, a modification involving the formation of mixed-disulfides, have revealed that glutathione is a primary protein-bound thiol. This research provides insights into the biochemical processes in human neutrophils stimulated to produce superoxide anion, thereby underscoring the relevance of glutathione derivatives in studying protein modifications (Chai, Ashraf, Rokutan, Johnston, & Thomas, 1994).

Glutathione Peroxidase Mimetics

Certain diselenides and selenides have shown glutathione peroxidase-like catalytic activity, with cyclic seleninates produced in situ being particularly effective. These findings are significant in the context of exploring glutathione-related compounds for their potential in mimicking enzyme activities and thus in therapeutic applications (Back & Moussa, 2003).

Oxidative Stress Biomarkers

Glutathione and its oxidized forms are considered powerful biomarkers of oxidative stress. Understanding the dynamics of glutathione, including its derivatives, in response to various treatments is essential in assessing oxidative stress in various diseases, thereby contributing to a broader understanding of pathophysiological processes (Rossi, Dalle-Donne, Milzani, & Giustarini, 2006).

Safety and Hazards

properties

IUPAC Name |

methyl (2S)-5-[[(2R)-3-[[(2R)-2-[[(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHWKVMBSPKULA-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N6O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747281 | |

| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer | |

CAS RN |

566172-19-8 | |

| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)

![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)

![2(1H)-Pyridinethione, 1-[2-(ethylsulfonyl)ethyl]-](/img/no-structure.png)

![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)